(R)-3-(Boc-amino)cyclopentanone
Overview
Description
“®-3-(Boc-amino)cyclopentanone” is a chiral molecule with a molecular formula of C10H17NO3. It is also known as “®-3-(tert-butyloxycarbonyl)aminocyclopentanone” and is often used as a building block in research .
Molecular Structure Analysis
The molecular weight of “®-3-(Boc-amino)cyclopentanone” is 199.25 . The IUPAC name is tert-butyl (1R)-3-oxocyclopentylcarbamate . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 .Chemical Reactions Analysis
The Boc group in “®-3-(Boc-amino)cyclopentanone” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
-
Siderophores in Environmental Sciences
- Siderophores are a class of small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Siderophores have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Carbonic Anhydrase Inhibitors in Sports Medicine
- The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration .
- The metabolism of BA and DA differs for the different application routes .
- The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
Safety And Hazards
The safety information for “®-3-(Boc-amino)cyclopentanone” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666919 | |
Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Boc-amino)cyclopentanone | |
CAS RN |
225641-86-1 | |
Record name | 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225641-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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